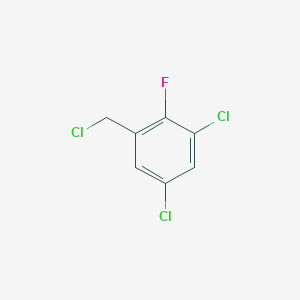

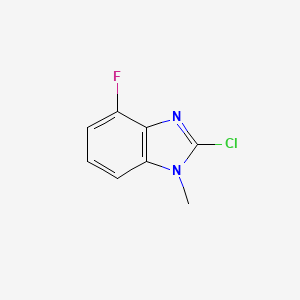

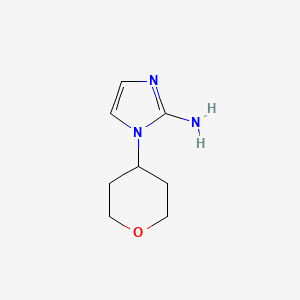

![molecular formula C8H7N3O3 B1530773 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1339175-86-8](/img/structure/B1530773.png)

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid

Overview

Description

“6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . Its IUPAC name is 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid .

Synthesis Analysis

The synthesis of pyridazines, which are related to the compound , has been studied extensively. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving pyridazines have been explored in various studies. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .The storage temperature and physical form of the compound are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been extensively studied. These compounds have been synthesized through various methods, including the Mannich reaction and condensation reactions. Their nuclear magnetic resonance (NMR) spectra and acidity constants have been recorded, indicating a significant interest in their chemical properties (Lombardino, 1968).

Pharmacological Activity

- Some derivatives of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid have been tested for their anti-inflammatory, analgesic, and ulcerogenic actions. These studies also investigated their ability to inhibit prostaglandin biosynthesis, showing potential for therapeutic applications (Abignente et al., 1992).

Ligands for Benzodiazepine Receptors

- Research has explored the use of 6-methoxyimidazo[1,2-b]pyridazine derivatives as ligands for the benzodiazepine receptor (BZR). Certain derivatives have shown potent binding to the BZR, indicating potential for development as pharmaceutical agents affecting the central nervous system (Harrison et al., 1996).

Antinociceptive Effects

- The antinociceptive (pain-relieving) effects of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives have been studied. For instance, DM2, a derivative, was found to reduce nocifensive responses in rats and affected cell activity in the rostral ventromedial medulla, consistent with antinociception (Palazzo et al., 2010).

Potential Anti-Seizure Properties

- Some derivatives of 6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid have been investigated for their potential anti-seizure properties. These studies have explored how they affect T-type voltage-dependent Ca(2+) channels, which are relevant in the context of epilepsy and seizure disorders (Rimoli et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) if on skin .

properties

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-4-5(8(12)13)11(6)10-7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKIBBUGQQMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

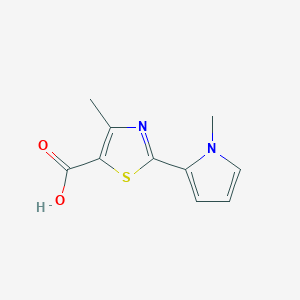

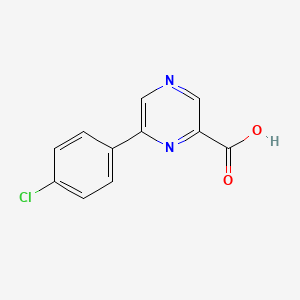

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

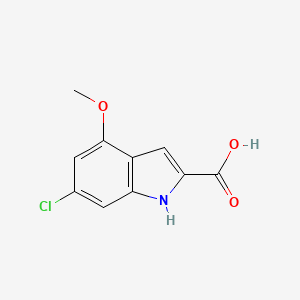

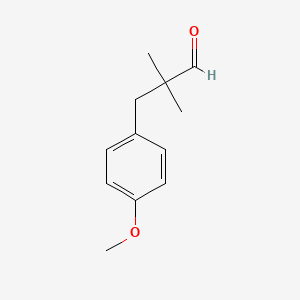

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

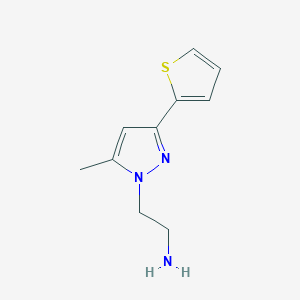

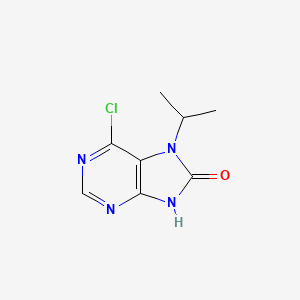

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)